molecular formula C24H28BaF6O4 B13396322 Barium(2+);2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate

Barium(2+);2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate

Cat. No.: B13396322
M. Wt: 631.8 g/mol
InChI Key: LGSBEDXATSQGDM-UHFFFAOYSA-L
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Description

Barium(2+);2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[221]heptanylidene)ethanolate is a complex organofluorine compound It is characterized by the presence of a barium ion coordinated with a trifluoromethylated bicyclic ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barium(2+);2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate typically involves the reaction of barium salts with the corresponding trifluoromethylated ketone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and reaction time, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be scaled up to accommodate higher volumes, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Barium(2+);2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

Barium(2+);2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate has several applications in scientific research:

Mechanism of Action

The mechanism by which Barium(2+);2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate exerts its effects involves interactions with molecular targets and pathways. The barium ion can coordinate with various ligands, influencing the compound’s reactivity and stability. The trifluoromethyl group can participate in electron-withdrawing interactions, affecting the compound’s overall electronic properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other barium-coordinated organofluorine compounds and trifluoromethylated ketones. Examples include:

Uniqueness

Barium(2+);2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate is unique due to its specific coordination of barium with a trifluoromethylated bicyclic ketone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

barium(2+);2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H15F3O2.Ba/c2*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h2*6,17H,4-5H2,1-3H3;/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSBEDXATSQGDM-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.[Ba+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BaF6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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